Olcegepant Hydrochloride Exhibits Picomolar Binding Affinity, Superior to Telcagepant
Olcegepant hydrochloride demonstrates an exceptionally high binding affinity for the human CGRP receptor with a Ki of 14.4 ± 6.3 pM (n=4), which is significantly more potent than the first-generation oral gepant, telcagepant, which has a reported Ki of 0.77 nM (770 pM) for the same target . This represents a >50-fold difference in affinity at the binding level.
| Evidence Dimension | Binding Affinity (Ki) for Human CGRP Receptor |
|---|---|
| Target Compound Data | 14.4 ± 6.3 pM |
| Comparator Or Baseline | Telcagepant (MK-0974): 0.77 nM (770 pM) |
| Quantified Difference | Olcegepant has ~53-fold higher affinity (lower Ki). |
| Conditions | Radioligand binding assay on human CGRP receptors. |
Why This Matters
For research requiring the most sensitive probe for CGRP receptor occupancy studies or for calibrating assays, Olcegepant's picomolar affinity ensures robust signal and full receptor blockade at lower concentrations, minimizing off-target effects.
